molecular formula C25H22N2O5 B2485350 5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 473707-83-4

5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2485350
CAS RN: 473707-83-4
M. Wt: 430.46
InChI Key: LEBSQAFYDAPXJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves 1,3-dipolar cycloaddition reactions, which provide a reliable method for constructing complex molecular structures. For instance, the cycloaddition of nitrilimines with N-benzyl maleimide has been shown to yield various dihydropyrrolo[3,4-c]pyrazole derivatives, demonstrating the versatility and efficiency of this approach in synthesizing complex molecules (Kaur, Singh, & Singh, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be elucidated using various spectral and crystallographic techniques. For example, X-ray crystallography has been employed to determine the structure of closely related compounds, highlighting the importance of this technique in understanding the spatial arrangement of atoms within a molecule (Adams et al., 2005).

Chemical Reactions and Properties

The compound's reactivity can be influenced by its functional groups, leading to various chemical reactions. For instance, compounds with similar structural features have been shown to participate in cycloaddition reactions, demonstrating the potential for creating new bonds and functional groups (Antonov, Dmitriev, & Maslivets, 2021).

Scientific Research Applications

Chemical Synthesis and Reactivity

Research into similar chemical structures has focused on their synthesis and the exploration of their chemical reactivity. For instance, studies on dihydropyrrol and maleimide derivatives explore their potential in chemically induced carcinogenesis models, highlighting the synthesis routes and reactivity of similar compounds under biological conditions (Kuznietsova et al., 2013). These investigations provide a foundation for understanding how complex organic molecules like the one might interact in various chemical and biological environments.

Photophysical Properties

The study of symmetrically substituted diketopyrrolopyrrole derivatives, which share structural motifs with the compound , has revealed insights into their photophysical properties. These properties are crucial for the development of novel organic optoelectronic materials, indicating potential applications in the field of material science (Zhang et al., 2014). The absorption and emission spectra of these compounds can be tuned for specific applications, suggesting that research into 5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione could explore similar applications.

Biological Applications

While direct studies on the biological applications of the exact compound were not identified, research on structurally related pyrrole derivatives demonstrates a broader interest in this class of compounds for their potential anti-cancer properties and mechanisms of action. Pyrrole derivatives have been synthesized as inhibitors for protein kinases like EGFR and VEGFR, showing promise in anticancer therapy (Kuznietsova et al., 2019). This indicates that 5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione could potentially be researched for similar therapeutic applications, given its structural analogy to these active compounds.

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways the compound affects. Given its structural features, it may potentially influence pathways involving aromatic and aliphatic compounds .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without specific target identification and a clear understanding of its mode of action, it’s difficult to predict the exact effects of the compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its activity .

properties

IUPAC Name

5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-31-20-13-12-17(14-19(20)28)22-21-23(32-27(22)18-10-6-3-7-11-18)25(30)26(24(21)29)15-16-8-4-2-5-9-16/h2-14,21-23,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSQAFYDAPXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

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